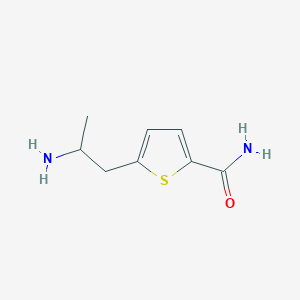

5-(2-Aminopropyl)thiophene-2-carboxamide

Description

5-(2-Aminopropyl)thiophene-2-carboxamide is a heterocyclic organic compound featuring a thiophene ring substituted at the 2-position with a carboxamide group and at the 5-position with a 2-aminopropyl side chain.

Properties

CAS No. |

88961-66-4 |

|---|---|

Molecular Formula |

C8H12N2OS |

Molecular Weight |

184.26 g/mol |

IUPAC Name |

5-(2-aminopropyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C8H12N2OS/c1-5(9)4-6-2-3-7(12-6)8(10)11/h2-3,5H,4,9H2,1H3,(H2,10,11) |

InChI Key |

ROTWQFMQPDPHKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(S1)C(=O)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of 5-(2-Aminopropyl)thiophene-2-carboxamide and Analogues

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 5-(2-Aminopropyl)thiophene-2-carboxamide | Thiophene | 5-(2-aminopropyl), 2-carboxamide | ~210 (estimated) | Amine, carboxamide |

| 5-(2-Aminopropyl)indole (5-IT) | Indole | 5-(2-aminopropyl) | 188.25 | Amine, aromatic indole |

| 5-APB | Benzofuran | 5-(2-aminopropyl) | 203.27 | Amine, aromatic benzofuran |

| 3-isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide | Benzo[b]thiophene | 3-isopropoxy, 5-methoxy, 2-carboxamide | ~395 (estimated) | Carboxamide, tetrazole, ethers |

| Methyl 5-aminobenzo[b]thiophene-2-carboxylate | Benzo[b]thiophene | 5-amino, 2-methyl ester | 207.25 | Ester, amine |

Key Observations :

- Core Heterocycle : The thiophene ring in the target compound contrasts with indole (5-IT) and benzofuran (5-APB), altering electron distribution and binding affinity. Benzo[b]thiophene derivatives (e.g., ) exhibit enhanced aromaticity and steric bulk compared to simple thiophene .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparison

Key Observations :

- Bioactivity : 5-IT and 5-APB are confirmed psychoactive substances, while the target compound’s activity remains speculative. The tetrazole-containing benzo[b]thiophene analogue () may target enzymes like kinases due to tetrazole’s metal-binding properties .

- Synthesis : The target compound’s synthesis likely parallels 5-IT’s reductive amination (), but requires thiophene precursors (e.g., 2-thiophenecarboxylic acid derivatives, ) .

Impurity Profiles and Regulatory Status

- 5-(2-Aminopropyl)thiophene-2-carboxamide: No impurity data available. Regulatory status unclear, but structural similarity to controlled substances (e.g., 5-IT) may attract scrutiny .

- 5-IT: Found in combination with MDAI, MPA, and caffeine in seized samples ().

- Methyl 5-aminobenzo[b]thiophene-2-carboxylate: Industrial applications (e.g., dyes, pharmaceuticals) with standardized purity protocols () .

Preparation Methods

Reductive Amination of 5-Formylthiophene-2-carboxamide

A direct method involves functionalizing position 5 with a formyl group, followed by reductive amination. 5-Formylthiophene-2-carboxamide is synthesized via Vilsmeier-Haack formylation of thiophene-2-carboxamide using POCl₃ and DMF. The aldehyde intermediate reacts with 2-aminopropylamine in the presence of NaBH₃CN or NaBH(OAc)₃ to form the secondary amine.

Procedure :

-

Formylation : Thiophene-2-carboxamide (1 eq) is treated with POCl₃ (1.2 eq) and DMF (2 eq) in dichloromethane at 0°C, followed by quenching with ice water to yield 5-formylthiophene-2-carboxamide.

-

Reductive Amination : The aldehyde (1 eq) and 2-aminopropylamine (1.5 eq) are stirred in methanol with NaBH₃CN (1.2 eq) at room temperature for 12 hours. The product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Data :

Cross-Coupling via Suzuki-Miyaura Reaction

For halogenated precursors, palladium-catalyzed cross-coupling introduces the aminopropyl group. 5-Bromothiophene-2-carboxamide is synthesized by brominating thiophene-2-carboxamide with NBS in DMF. A Boc-protected 2-aminopropylboronic acid pinacol ester is then coupled using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water.

Procedure :

-

Bromination : Thiophene-2-carboxamide (1 eq) is treated with NBS (1.1 eq) in DMF at 0°C for 2 hours.

-

Suzuki Coupling : 5-Bromothiophene-2-carboxamide (1 eq), Boc-2-aminopropylboronic ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2 eq) are refluxed in dioxane/water (4:1) for 12 hours.

-

Deprotection : The Boc group is removed with TFA in dichloromethane.

Data :

Alternative Routes via Nucleophilic Substitution

Alkylation of 5-Chlorothiophene-2-carboxamide

5-Chlorothiophene-2-carboxamide undergoes nucleophilic substitution with 2-aminopropylmagnesium bromide in THF at −78°C, followed by aqueous workup. This method is less favored due to competing side reactions.

Data :

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Reductive Amination | 65–78% | >90% | Moderate | High |

| Suzuki Coupling | 55–70% | >95% | High | Moderate |

| Nucleophilic Substitution | 40–50% | 80–85% | Low | Low |

Reductive amination offers the best balance of yield and scalability, while Suzuki coupling provides higher purity at the cost of palladium catalyst handling.

Challenges and Optimization

-

Regioselectivity : Directing substituents to position 5 requires careful choice of ketones in the Gewald reaction or halogenation conditions.

-

Amine Protection : Boc or Cbz groups prevent side reactions during cross-coupling.

-

Purification : Silica gel chromatography effectively separates products, though recrystallization (ethanol/water) improves purity for industrial-scale synthesis .

Q & A

Q. What are the primary synthetic routes for 5-(2-Aminopropyl)thiophene-2-carboxamide?

The synthesis of 5-(2-Aminopropyl)thiophene-2-carboxamide typically involves thiophene-based coupling reactions and functional group modifications. Key methods include:

- Gewald reaction : For constructing the thiophene core via cyclization of ketones with sulfur and cyanoacetates .

- Amide coupling : Reaction of 5-bromothiophene-2-carboxylic acid with 2-aminopropylamine derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Suzuki-Miyaura cross-coupling : To introduce aryl/alkyl groups to the thiophene ring, enhancing structural diversity .

Optimization parameters include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and reaction time (12–48 hours) to maximize yield and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions on the thiophene ring and the aminopropyl side chain. For example, the thiophene protons resonate at δ 6.8–7.2 ppm, while the aminopropyl group shows signals near δ 1.5–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 225.1) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups .

Q. What are the known biological targets or mechanisms of action for this compound?

Preliminary studies suggest interactions with:

- Serotonergic receptors : Structural analogs like 5-APB (a benzofuran derivative) exhibit affinity for 5-HT₂ receptors, implying potential modulation of neurotransmitter pathways .

- Enzymatic inhibition : The carboxamide group may bind to catalytic sites of oxidoreductases or proteases, altering metabolic or signaling cascades .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve >90% yield in large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .

- Catalyst loading : Palladium-based catalysts (e.g., Pd(PPh₃)₄) at 5 mol% improve cross-coupling efficiency while minimizing side reactions .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) prevents decomposition of heat-sensitive intermediates .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Multi-technique validation : Cross-reference NMR data with X-ray crystallography (if crystalline) or computational modeling (DFT calculations) to confirm stereochemistry .

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to suppress solvent peaks and clarify overlapping signals in crowded spectral regions .

Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies?

- Functional group substitution : Replace the carboxamide with sulfonamide (e.g., as in ) to assess impact on receptor binding .

- Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole to evaluate ring aromaticity’s role in activity .

- In vitro assays : Test analogs against cell lines expressing target receptors (e.g., HEK-293 cells transfected with 5-HT₂A) to quantify potency and selectivity .

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound at pH 1–13 (simulating gastrointestinal and physiological conditions) and monitor degradation via HPLC at 25°C, 40°C, and 60°C .

- Lyophilization : For long-term storage, lyophilize in amber vials under inert gas (N₂ or Ar) to prevent oxidation .

Q. What methodologies are effective in identifying and quantifying synthetic impurities?

- HPLC-DAD/MS : Use a C18 column with a gradient eluent (water/acetonitrile + 0.1% formic acid) to separate impurities. MS/MS detects trace byproducts (e.g., dehalogenated or dimerized species) .

- Quantitative NMR (qNMR) : Spiking with internal standards (e.g., maleic acid) enables impurity quantification without reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.